molecular formula C8H9NO4 B105568 [3-(Hydroxymethyl)-2-nitrophenyl]methanol CAS No. 16578-60-2

[3-(Hydroxymethyl)-2-nitrophenyl]methanol

Cat. No.: B105568
CAS No.: 16578-60-2
M. Wt: 183.16 g/mol
InChI Key: KZYWBYBQPIOWIY-UHFFFAOYSA-N
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Description

[3-(Hydroxymethyl)-2-nitrophenyl]methanol is an organic compound with a molecular formula of C8H9NO4 It features a nitro group (-NO2) and two hydroxymethyl groups (-CH2OH) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Hydroxymethyl)-2-nitrophenyl]methanol typically involves the nitration of a benzene derivative followed by the introduction of hydroxymethyl groups. One common method is the nitration of toluene to form 2-nitrotoluene, which is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The nitro group in the compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. For example, treatment with acyl chlorides can yield esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4).

    Substitution: Acyl chlorides, alkyl halides, and other nucleophiles.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Esters, ethers, and other substituted products.

Scientific Research Applications

[3-(Hydroxymethyl)-2-nitrophenyl]methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [3-(Hydroxymethyl)-2-nitrophenyl]methanol depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing the compound’s biological activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    [2-(Hydroxymethyl)-3-nitrophenyl]methanol: Similar structure but with different positions of functional groups.

    [4-(Hydroxymethyl)-2-nitrophenyl]methanol: Another positional isomer with distinct chemical properties.

    [3-(Hydroxymethyl)-4-nitrophenyl]methanol: Differently substituted nitrophenylmethanol.

Uniqueness: [3-(Hydroxymethyl)-2-nitrophenyl]methanol is unique due to the specific arrangement of its functional groups, which influences its reactivity and potential applications. The position of the nitro and hydroxymethyl groups affects the compound’s chemical behavior and interactions with other molecules, making it distinct from its isomers.

Properties

IUPAC Name

[3-(hydroxymethyl)-2-nitrophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c10-4-6-2-1-3-7(5-11)8(6)9(12)13/h1-3,10-11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYWBYBQPIOWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)CO)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-nitro-1,3-benzenedicarboxylic acid (12.7 g, 0.06 mole) in tetrahydrofuran (60 ml) is cooled to 0° C. and 1N borane:tetrahydrofuran (300 ml, 0.3 mole) is added dropwise over one hour. The mixture is allowed to warm slowly to 25° C. and is stirred for 36 hours. Methanol (50 ml) is added slowly, the mixture is filtered and evaporated. The residue is dissolved in ethyl acetate (100 ml) and washed with water (25 ml), dried (MgSO4), filtered, and evaporated to yield a yellow solid. This is further purified by flash chromatography over silica (elution with 1:1 hexane:ethyl acetate) to afford after concentration pure 2-nitro-1,3-benzenedimethanol, mp 100°-101° C.
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

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